molecular formula C15H18ClF3N2O2 B13718874 (S)-[3-Hydroxy-3-(2-piperidyl)-1-azetidinyl](2,3,4-trifluorophenyl)methanone Hydrochloride

(S)-[3-Hydroxy-3-(2-piperidyl)-1-azetidinyl](2,3,4-trifluorophenyl)methanone Hydrochloride

Cat. No.: B13718874
M. Wt: 350.76 g/mol
InChI Key: IIOWVEOHMXUBOY-UHFFFAOYSA-N
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Description

[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride is a chemical compound with the CAS number 2065147-70-6. This compound is used primarily in research settings and is known for its unique structural properties, which include a trifluorophenyl group and a piperidyl azetidinyl moiety. It is often utilized in the synthesis of various pharmaceuticals and as a reagent in chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity, while the piperidyl and azetidinyl moieties contribute to its overall activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone: The free base form of the compound.

    [3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-difluorophenyl)methanone: A similar compound with one less fluorine atom.

    [3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrobromide: The hydrobromide salt form.

Uniqueness

The presence of the trifluorophenyl group in [3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it distinct from its analogs.

Properties

IUPAC Name

(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2.ClH/c16-10-5-4-9(12(17)13(10)18)14(21)20-7-15(22,8-20)11-3-1-2-6-19-11;/h4-5,11,19,22H,1-3,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOWVEOHMXUBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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